molecular formula C22H23N3O3S B610010 N-((3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl)-5-methyl-4-(4-(thiazol-4-yl)benzyl)picolinamide CAS No. 1859081-58-5

N-((3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl)-5-methyl-4-(4-(thiazol-4-yl)benzyl)picolinamide

Cat. No. B610010
M. Wt: 409.504
InChI Key: VVZZHFMLRHJXTO-RXVVDRJESA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as line-angle, condensed, or skeletal formulas.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc.


Scientific Research Applications

  • Allosteric Modulation of Muscarinic Acetylcholine Receptors : This compound is highlighted as a key molecule in the development of positive allosteric modulators (PAMs) for M1 muscarinic acetylcholine receptors. These PAMs, including PF-06767832 (the chemical name of the compound ), have potential applications in treating cognitive deficits and other disorders (Khajehali et al., 2018).

  • Synthesis of Pyran Derivatives : Research into the synthesis of related pyran derivatives, which include the core structure of this compound, has been conducted. These derivatives have potential applications in various fields, including pharmaceuticals and materials science (Bade & Vedula, 2015).

  • Antimicrobial Activity : Similar pyran compounds have been synthesized and evaluated for their antimicrobial activity. This research suggests potential applications of these compounds in developing new antimicrobial agents (Aytemir et al., 2003).

  • Novel Sugar Imine Molecules : The synthesis of sugar imine molecules, which are structurally related to N-((3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl)-5-methyl-4-(4-(thiazol-4-yl)benzyl)picolinamide, has been explored. These molecules have potential applications in various biochemical and pharmaceutical contexts (Mohammed et al., 2020).

  • Drug Metabolism Studies : The metabolism and disposition of structurally related compounds have been studied to understand their pharmacokinetics and potential as therapeutic agents (Renzulli et al., 2011).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it may pose to health and the environment.


Future Directions

This involves predicting or suggesting further studies that can be done based on the current knowledge of the compound.


properties

IUPAC Name

N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-14-10-23-19(22(27)25-18-6-7-28-11-21(18)26)9-17(14)8-15-2-4-16(5-3-15)20-12-29-13-24-20/h2-5,9-10,12-13,18,21,26H,6-8,11H2,1H3,(H,25,27)/t18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZZHFMLRHJXTO-RXVVDRJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)NC4CCOCC4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)N[C@H]4CCOC[C@@H]4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl)-5-methyl-4-(4-(thiazol-4-yl)benzyl)picolinamide

Citations

For This Compound
1
Citations
JE Davoren, CW Lee, M Garnsey… - Journal of medicinal …, 2016 - ACS Publications
It is hypothesized that selective muscarinic M 1 subtype activation could be a strategy to provide cognitive benefits to schizophrenia and Alzheimer’s disease patients while minimizing …
Number of citations: 84 pubs.acs.org

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